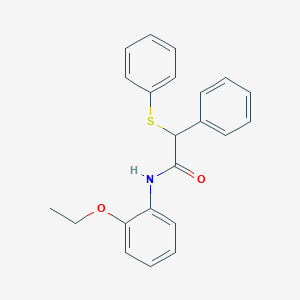![molecular formula C18H27ClN2O2 B3955975 2-(4-morpholinyl)-N-[(1-phenylcyclopentyl)methyl]acetamide hydrochloride](/img/structure/B3955975.png)
2-(4-morpholinyl)-N-[(1-phenylcyclopentyl)methyl]acetamide hydrochloride
説明
2-(4-morpholinyl)-N-[(1-phenylcyclopentyl)methyl]acetamide hydrochloride, also known as CPP-115, is a promising drug candidate that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.
作用機序
2-(4-morpholinyl)-N-[(1-phenylcyclopentyl)methyl]acetamide hydrochloride acts as a selective and irreversible inhibitor of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability. This mechanism of action is similar to that of other GABAergic drugs such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability. This has been demonstrated in animal studies, where this compound has been shown to increase seizure threshold and reduce anxiety-like behavior. This compound has also been shown to have anti-addictive effects, reducing the self-administration of cocaine and alcohol in animal models.
実験室実験の利点と制限
One advantage of 2-(4-morpholinyl)-N-[(1-phenylcyclopentyl)methyl]acetamide hydrochloride is its high potency and selectivity for GABA transaminase, which allows for precise manipulation of GABA levels in the brain. However, one limitation of this compound is its irreversible inhibition of GABA transaminase, which can lead to long-lasting effects on GABA levels. This can make it difficult to study the short-term effects of this compound on GABAergic neurotransmission.
将来の方向性
There are several future directions for the study of 2-(4-morpholinyl)-N-[(1-phenylcyclopentyl)methyl]acetamide hydrochloride. One area of research is the development of more selective and reversible inhibitors of GABA transaminase, which would allow for more precise manipulation of GABA levels in the brain. Another area of research is the investigation of this compound's potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the development of new animal models and imaging techniques could help to elucidate the complex mechanisms underlying this compound's effects on GABAergic neurotransmission.
科学的研究の応用
2-(4-morpholinyl)-N-[(1-phenylcyclopentyl)methyl]acetamide hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability. This makes this compound a promising candidate for the treatment of epilepsy, anxiety disorders, and substance abuse disorders.
特性
IUPAC Name |
2-morpholin-4-yl-N-[(1-phenylcyclopentyl)methyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c21-17(14-20-10-12-22-13-11-20)19-15-18(8-4-5-9-18)16-6-2-1-3-7-16;/h1-3,6-7H,4-5,8-15H2,(H,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSJJGCTYZZIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CN2CCOCC2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



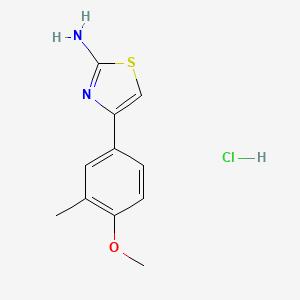
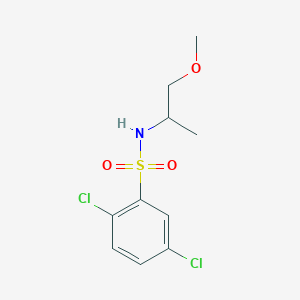
![methyl (2-{2-[(2,5-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B3955906.png)
![1-(4-ethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B3955917.png)
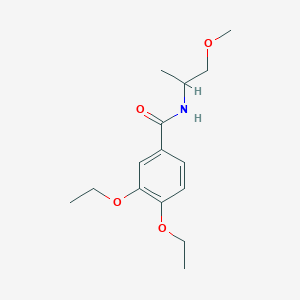
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3955932.png)
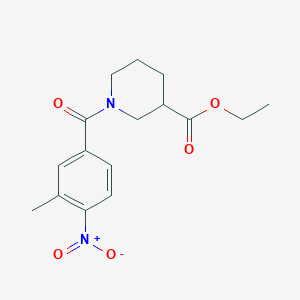
![2-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenoxy]-N-methylacetamide](/img/structure/B3955942.png)
![N-(1-cyano-1-methylethyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3955969.png)

![methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3955993.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-furamide](/img/structure/B3955999.png)

